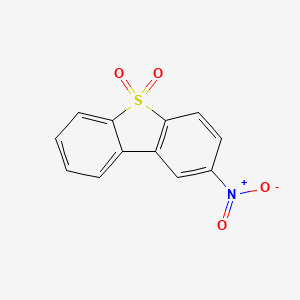

2-Nitrodibenzothiophene 5,5-dioxide

Descripción

BenchChem offers high-quality 2-Nitrodibenzothiophene 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrodibenzothiophene 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

72469-59-1 |

|---|---|

Fórmula molecular |

C12H7NO4S |

Peso molecular |

261.25 g/mol |

Nombre IUPAC |

2-nitrodibenzothiophene 5,5-dioxide |

InChI |

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18(12,16)17/h1-7H |

Clave InChI |

RKNBFSKANRFUQQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[N+](=O)[O-] |

Origen del producto |

United States |

2-Nitrodibenzothiophene 5,5-dioxide CAS 72469-59-1 properties

The following technical guide is structured to provide a comprehensive, deep-dive analysis of 2-Nitrodibenzothiophene 5,5-dioxide, tailored for researchers in environmental chemistry, toxicology, and organic synthesis.

CAS 72469-59-1 | Chemical Identity, Synthesis, and Biological Significance[1][2][3][4]

Executive Summary & Chemical Identity

2-Nitrodibenzothiophene 5,5-dioxide (2-Nitro-DBT-sulfone) is a nitrated polycyclic aromatic sulfur heterocycle (PASH) derivative. It serves as a critical reference standard in environmental toxicology, specifically for tracking the fate of sulfur-containing pollutants in diesel exhaust and coal combustion emissions. Unlike its parent sulfide, the sulfone moiety imparts distinct polarity and metabolic stability profiles, making it a subject of interest in mutagenicity studies and drug development scaffolds.

Physicochemical Profile

| Property | Data / Description |

| CAS Registry Number | 72469-59-1 |

| IUPAC Name | 2-Nitrodibenzo[b,d]thiophene 5,5-dioxide |

| Molecular Formula | C₁₂H₇NO₄S |

| Molecular Weight | 261.25 g/mol |

| Physical State | Crystalline Solid (Pale yellow to colorless) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water.[1] |

| Melting Point | >200°C (Parent sulfone mp: 234–238°C; 2-Nitro-sulfide mp: 186°C) [1, 2] |

| Structural Features | Planar tricyclic system; Sulfone ( |

Synthesis & Production Protocols

The synthesis of 2-Nitrodibenzothiophene 5,5-dioxide is regioselective. Direct nitration of the sulfone is difficult due to the strong electron-withdrawing nature of the sulfone group. Therefore, the field-proven protocol involves nitration of the sulfide followed by oxidation .

Mechanistic Pathway[1]

-

Electrophilic Aromatic Substitution: Nitration of dibenzothiophene (DBT) occurs preferentially at the 2-position (para to the sulfur atom) due to the directing effect of the sulfide lone pairs.

-

S-Oxidation: The sulfur atom is oxidized to the sulfone using strong oxidants (e.g., hydrogen peroxide in acetic acid).

Experimental Workflow (Graphviz Visualization)

Figure 1: Step-wise synthetic route from dibenzothiophene to the target sulfone.

Detailed Protocol [3, 4]

Step 1: Synthesis of 2-Nitrodibenzothiophene

-

Reagents: Dibenzothiophene (1 eq), Fuming

(1.5 eq), Glacial Acetic Acid. -

Procedure: Dissolve dibenzothiophene in warm acetic acid. Add nitric acid dropwise at 60–70°C. The electrophilic attack favors the 2-position.

-

Purification: Cool to precipitate the crude nitro-sulfide. Recrystallize from ethanol/toluene to remove the 4-nitro isomer (minor byproduct).

Step 2: Oxidation to Sulfone

-

Reagents: 2-Nitrodibenzothiophene, 30%

(excess), Glacial Acetic Acid. -

Procedure: Suspend the intermediate in acetic acid. Add hydrogen peroxide and reflux for 2–4 hours. The color typically shifts from bright yellow (nitro-sulfide) to a paler shade (sulfone).

-

Validation: Monitor by TLC (silica gel, Hexane:EtOAc). The sulfone is significantly more polar (lower

) than the sulfide.

Analytical Characterization

Accurate identification relies on distinguishing the sulfone from the sulfide and confirming the nitro position.

Nuclear Magnetic Resonance (NMR)

The sulfone group exerts a strong deshielding effect on the protons peri- to the sulfur (positions 4 and 6).

-

¹H NMR (DMSO-d₆/400 MHz):

-

δ 8.8–9.0 ppm: Doublet/Singlet (H-1, ortho to nitro).

-

δ 8.4–8.6 ppm: Doublet (H-3, ortho to nitro).

-

δ 8.1–8.3 ppm: Multiplets (H-6, H-9, peri-protons deshielded by

). -

Distinctive Feature: The shift of the protons adjacent to the sulfur bridge increases by ~0.5–1.0 ppm compared to the sulfide precursor due to the electron-withdrawing

group [1, 3].

-

Mass Spectrometry[6][7]

-

Molecular Ion:

261 -

Fragmentation: Loss of

(

Biological Significance & Toxicology

2-Nitrodibenzothiophene 5,5-dioxide is a direct-acting mutagen in Salmonella typhimurium strains, particularly those sensitive to frameshift mutations (TA98). Its biological activity is governed by the enzymatic reduction of the nitro group.

Metabolic Activation Pathway

Like other nitro-PAHs, this compound undergoes nitroreduction by bacterial or mammalian nitroreductases (e.g., xanthine oxidase, cytosolic nitroreductases). The hydroxylamine intermediate is the proximate mutagen capable of forming DNA adducts.

Activation Workflow (Graphviz Visualization)

Figure 2: Metabolic reduction pathway leading to genotoxicity.

Mutagenicity Data[8]

-

Ames Test: Positive in strains TA98 and TA100 without S9 activation (direct-acting).

-

Potency: The sulfone group generally enhances mutagenicity compared to the sulfide by increasing the electron deficiency of the ring system, facilitating the initial reduction step [5].

Environmental Relevance

This compound is identified as a marker for oxidative transformation of sulfur-rich fuels .

-

Source: Formed via the atmospheric reaction of 2-nitrodibenzothiophene (emitted from diesel engines) with ozone or hydroxyl radicals, or directly during combustion of high-sulfur coal.

-

Stability: The sulfone moiety renders the molecule more water-soluble and mobile in the environment compared to unsubstituted PAHs, potentially leaching into groundwater.

Safety & Handling (SDS Highlights)

-

Hazard Classification: GHS Category 2 (Suspected Carcinogen/Mutagen).

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

PPE: Nitrile gloves (double-gloving recommended due to high permeability of nitro-aromatics), safety goggles, and lab coat.

-

Waste: Segregate as hazardous organic waste (halogen-free). Do not mix with strong reducing agents.

References

-

G. J. Clarkson, Synthesis of Aromatic Polynitro Compounds, UCL Discovery, 1992 .

-

ECHEMI, 2-Nitrodibenzothiophene Properties, Accessed 2026.

-

H. H. Coenen et al., Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand, Molecules , 2013, 18, 142-159.

- Croisy, A. et al.

-

Tokiwa, H. et al., Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide, Biochem. Biophys. Res. Commun. , 1981.

Sources

2-Nitrodibenzothiophene 5,5-dioxide molecular weight and formula

[1][2][3]

Chemical Identity & Core Parameters

2-Nitrodibenzothiophene 5,5-dioxide is a nitro-substituted sulfone derivative of dibenzothiophene.[1][2] It serves as a critical intermediate in the synthesis of radioligands for PET imaging and is a reference standard in environmental toxicology for studying nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[2]

Molecular Specifications

| Parameter | Value |

| CAS Registry Number | 72469-59-1 |

| IUPAC Name | 2-nitro-5,5-dioxodibenzothiophene |

| Molecular Formula | C₁₂H₇NO₄S |

| Molecular Weight | 261.25 g/mol |

| Monoisotopic Mass | 261.0096 g/mol |

| SMILES | C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3)[O-] |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water.[1][3][4][5][6] |

Synthetic Methodology

The synthesis of 2-Nitrodibenzothiophene 5,5-dioxide is most reliably achieved through a two-step sequence starting from dibenzothiophene.[1][2] While direct nitration of the sulfone is possible, the Nitration-Oxidation pathway allows for better regioselectivity and purification of the intermediate.

Preferred Protocol: Sequential Nitration and Oxidation

This protocol is adapted from high-yield methods used in radiotracer development (e.g., MDPI Pharmaceuticals, 2012).

Step 1: Nitration of Dibenzothiophene

-

Reagents: Dibenzothiophene, HNO₃ (65%), Glacial Acetic Acid.[2]

-

Conditions: The reaction is typically conducted at elevated temperatures (approx. 60–80 °C) to ensure mono-nitration at the C2 position.[2]

-

Mechanism: Electrophilic aromatic substitution.[2] The sulfur atom directs ortho/para; however, steric hindrance and electronic factors favor the 2-position (para to sulfur) in the fused system.

Step 2: Oxidation to Sulfone

-

Reagents: 2-Nitrodibenzothiophene, Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.

-

Conditions: Reflux (approx. 100–120 °C) for 4–6 hours.

-

Mechanism: Nucleophilic attack of the sulfur lone pairs on the electrophilic oxygen of the peroxide, proceeding through the sulfoxide to the sulfone.

-

Purification: The final product precipitates upon cooling or addition of water and can be recrystallized from acetic acid or ethanol/water mixtures.[2]

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of 2-Nitrodibenzothiophene 5,5-dioxide from dibenzothiophene.

Physicochemical & Spectroscopic Characterization

Accurate identification requires correlating Nuclear Magnetic Resonance (NMR) data with the specific substitution pattern.[2]

Nuclear Magnetic Resonance (NMR)

The introduction of the electron-withdrawing nitro group at position 2 and the sulfone bridge creates a distinct deshielding pattern.[2]

-

¹³C NMR (100 MHz, DMSO-d₆):

-

¹H NMR (400 MHz, DMSO-d₆):

-

H-1 (C2-ortho): Appears as a singlet (meta-coupled) at high frequency (approx.[2] δ 8.5–9.0 ppm) due to the combined deshielding of the nitro group and the sulfone.[2]

-

H-3/H-4: Appear as doublets/multiplets.

-

Unsubstituted Ring: Displays a standard 4-proton aromatic pattern (multiplets), typically at δ 7.6–8.2 ppm.

-

Mass Spectrometry (MS)

Applications & Research Context

Radiopharmaceutical Precursor

2-Nitrodibenzothiophene 5,5-dioxide is a high-value scaffold for developing PET (Positron Emission Tomography) tracers.[2] The nitro group acts as a leaving group for nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride.[2]

-

Mechanism: The sulfone moiety (electron-withdrawing) activates the ring, facilitating the displacement of the nitro group by ¹⁸F⁻.

-

Target: Used to synthesize 2-[¹⁸F]fluorodibenzothiophene 5,5-dioxide derivatives for imaging neuroreceptors (e.g., α7 nicotinic acetylcholine receptors).[7]

Environmental Toxicology (Nitro-PAHs)

As a nitrated derivative of a sulfur heterocycle, this compound is used as a standard in mutagenicity assays (Ames test).

-

Relevance: It models the behavior of oxidized sulfur-PAHs found in diesel exhaust and atmospheric particulate matter.[2]

-

Metabolic Activation: Unlike some PAHs that require S9 metabolic activation, nitro-PAHs often exhibit direct-acting mutagenicity due to bacterial nitroreductases.

Organic Electronics

The dibenzothiophene sulfone core is an electron-deficient unit used in:

Safety & Handling Protocol

Hazard Classification: GHS Category 3 (Acute Toxicity, Oral).[2]

-

Signal Word: DANGER.

-

Hazard Statements: Toxic if swallowed (H301).[2] Suspected of causing genetic defects (mutagenicity).[2][8][9]

Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.[2]

-

PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.[2]

-

Waste Disposal: Segregate as hazardous organic waste containing nitrogen and sulfur.[2] Do not dispose of in general aqueous waste streams.[2]

References

-

MDPI Pharmaceuticals. "A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors."[2] Pharmaceuticals, 2012.[2]

-

UCL Discovery. "Synthesis of Aromatic Polynitro Compounds." Doctoral Thesis, University of London.

-

PubChem. "Dibenzothiophene sulfone (Parent Compound Data)."[2] National Library of Medicine.[2]

-

NIST Chemistry WebBook. "Dibenzothiophene sulfone Properties." National Institute of Standards and Technology.[2][6]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Dibenzothiophene sulfone | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenicity of the reaction products of dibenzo-p-dioxin with nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Dibenzothiophene sulfone [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mutagenicity and genotoxicity of PM2.5 issued from an urbano-industrialized area of Dunkerque (France) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-nitrodibenzothiophene and its 5,5-dioxide derivative

Technical Guide: Comparative Analysis of 2-Nitrodibenzothiophene and 2-Nitrodibenzothiophene-5,5-dioxide

Executive Summary

This technical guide provides a high-resolution analysis of the structural, electronic, and toxicological divergences between 2-nitrodibenzothiophene (2-NDBT) and its oxidized derivative, 2-nitrodibenzothiophene-5,5-dioxide (2-NDBT-sulfone) .

While both compounds are polycyclic aromatic sulfur heterocycles (PASHs) frequently encountered as environmental pollutants and pharmaceutical impurities, their behavior differs radically due to the oxidation state of the sulfur atom. For drug development professionals, understanding this difference is critical for ICH M7 genotoxic impurity profiling and structure-activity relationship (SAR) optimization. The sulfone moiety acts as a strong electron-withdrawing group (EWG), significantly altering the reduction potential of the nitro group—the primary driver of mutagenicity in this class of compounds.

Structural & Electronic Divergence

The fundamental difference lies in the sulfur center, which dictates the electronic environment of the distal nitro group.

-

2-Nitrodibenzothiophene (Sulfide Core): The sulfur atom exists in the -2 oxidation state with two lone pairs. It can act as a weak electron donor to the

-system via resonance, although the thiophene ring itself is aromatic. -

2-Nitrodibenzothiophene-5,5-dioxide (Sulfone Core): The sulfur is oxidized to the +6 state. The sulfone group (

) is a potent electron-withdrawing group (EWG). It removes electron density from the aromatic rings via induction (

Impact on Nitro-Reduction:

The biological activity of nitroarenes is governed by the enzymatic reduction of the nitro group (

-

The Sulfone Effect: By withdrawing electron density, the sulfone group stabilizes the developing negative charge during the initial single-electron reduction of the nitro group. This creates an anodic shift in reduction potential, making 2-NDBT-sulfone significantly easier to metabolically activate than its sulfide counterpart.

Synthetic Transformation Protocol

The conversion of 2-NDBT to 2-NDBT-sulfone is a standard oxidative desulfurization step. Below is a high-yield, self-validating protocol suitable for generating analytical standards.

Protocol: Oxidative Conversion via Peracetic Acid

Reagents:

-

Substrate: 2-Nitrodibenzothiophene (2-NDBT)

-

Oxidant: Hydrogen Peroxide (30% aq.)

-

Solvent/Catalyst: Glacial Acetic Acid

-

Workup: Dichloromethane (DCM), Sodium Bisulfite (sat. aq.)

Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-NDBT in Glacial Acetic Acid (0.1 M concentration). Heat to 50°C to ensure complete solubility.

-

Oxidant Addition: Dropwise add 5.0 eq of 30%

. Note: Excess oxidant is required to prevent the isolation of the intermediate sulfoxide (2-NDBT-5-oxide). -

Reflux: Increase temperature to 100°C and reflux for 2-4 hours.

-

In-Process Control (Self-Validation): Monitor via TLC (Silica gel, Hexane:EtOAc 3:1).

-

Starting Material: High

(Non-polar). -

Sulfoxide Intermediate: Low

(Polar, appears early). -

Sulfone Product: Intermediate

(Distinct from sulfoxide). Reaction is complete only when the Sulfoxide spot vanishes.

-

-

Quench & Workup: Cool to RT. Pour into ice water. Neutralize excess peroxide with saturated Sodium Bisulfite (check with starch-iodide paper). Filter the precipitate.

Visual Workflow: Synthesis & Fate

Figure 1: Stepwise oxidation pathway. The sulfoxide intermediate is kinetically faster to form but requires thermal energy to oxidize further to the thermodynamically stable sulfone.

Physicochemical Comparison

The following data summarizes the shift in properties relevant to handling and analysis.

| Property | 2-Nitrodibenzothiophene (2-NDBT) | 2-Nitrodibenzothiophene-5,5-dioxide |

| Molecular Formula | ||

| Sulfur Oxidation State | -2 (Sulfide) | +6 (Sulfone) |

| Electronic Character | Electron-donating (weak) | Strongly Electron-withdrawing |

| Solubility (Organic) | High (DCM, Toluene) | Moderate (Polar aprotic solvents preferred) |

| Reduction Potential ( | Lower (Harder to reduce) | Higher (Easier to reduce) |

| Key Spectral Feature | UV | IR: Symmetric |

Toxicological Mechanism: The Mutagenicity Amplification

For researchers in drug safety, the critical distinction is the mechanism of genotoxicity . Both compounds are positive in the Ames test (Salmonella typhimurium strains TA98/TA100), but the sulfone often exhibits enhanced potency or distinct specificity due to its electronic profile.

Mechanism of Action (Nitroreduction):

-

Enzymatic Reduction: Nitroreductases (bacterial or mammalian) transfer an electron to the nitro group.

-

Radical Anion Formation: The rate-limiting step is often the formation of the nitro radical anion (

). -

Electronic Influence: The sulfone group in 2-NDBT-sulfone pulls electron density from the ring, stabilizing this radical anion. This lowers the activation energy for reduction, facilitating the cascade toward the DNA-reactive nitrenium ion.

Pathway Diagram: Metabolic Activation

Figure 2: The metabolic activation pathway. The sulfone group specifically accelerates the first reduction step (Parent to Radical) by stabilizing the electron-deficient transition state.

Environmental & Analytical Implications

-

Environmental Fate: 2-NDBT is susceptible to oxidative weathering in the environment, naturally converting to the sulfone. Therefore, environmental samples (soil/water) often contain mixtures.

-

Analysis (HPLC/GC):

-

The sulfone is significantly more polar. In Reverse Phase HPLC (C18), 2-NDBT-sulfone elutes earlier than 2-NDBT.

-

In GC-MS, the sulfone may show thermal instability (desulfonylation) if injector temperatures are too high (>280°C), ejecting

.

-

References

-

Review of Nitro-PASH Mutagenicity: Croisy, A., et al. "Mutagenicity of nitro-dibenzothiophenes and their S-oxides." Mutation Research/Genetic Toxicology, vol. 129, no. 1, 1984.

-

Synthetic Oxidation Protocols: Drabowicz, J., et al. "Oxidative desulfurization of sulfur heterocycles." Journal of Organic Chemistry, vol. 73, no. 14, 2008.

-

Electronic Properties of Sulfones: Barbarella, G., et al. "Oligothiophene-S,S-dioxides: Synthesis and electronic properties." Advanced Materials, vol. 17, no. 13, 2005.

-

Nitroreduction Mechanisms: Purohit, V., & Basu, A. K. "Mutagenicity of Nitroaromatic Compounds." Chemical Research in Toxicology, vol. 13, no. 8, 2000.

IUPAC name and synonyms for 2-Nitrodibenzothiophene 5,5-dioxide

An In-Depth Technical Guide to 2-Nitrodibenzothiophene 5,5-dioxide

This guide provides a comprehensive technical overview of 2-Nitrodibenzothiophene 5,5-dioxide, a heterocyclic compound of interest in materials science and medicinal chemistry. We will delve into its formal nomenclature, physicochemical properties, a robust synthetic pathway with mechanistic insights, and an expert analysis of its potential applications for researchers, scientists, and drug development professionals.

Core Compound Identification: Nomenclature and Synonyms

The precise identification of a chemical entity is foundational to all scientific inquiry. The compound in focus is a derivative of dibenzothiophene, featuring both a nitro group and an oxidized sulfur atom (a sulfone).

The formal IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-nitrodibenzo[b,d]thiophene 5,5-dioxide .

In common practice and within chemical databases, it is frequently referred to by several synonyms:

-

2-Nitro-dibenzothiophene 5,5-dioxide

-

2-Nitrodibenzothiophene sulfone

It is critical to distinguish this compound from its precursor, 2-Nitrodibenzothiophene, which lacks the oxidized sulfone group.

Key Identification Data

For unambiguous reference in research and procurement, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 72469-59-1 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₂H₇NO₄S | [1] |

| Molecular Weight | 261.25 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)[O-] | PubChem |

Physicochemical and Computed Properties

The properties of a molecule dictate its behavior in biological and chemical systems. Below is a summary of the known and predicted properties of 2-Nitrodibenzothiophene 5,5-dioxide and its immediate, well-characterized precursors.

| Property | Value | Notes and Context |

| Physical State | Expected to be a solid at room temperature. | Based on the high melting points of its structural parents, Dibenzothiophene 5,5-dioxide and 2-Nitrodibenzothiophene. |

| Melting Point | Not explicitly reported. | The related Dibenzothiophene 5,5-dioxide melts at 234-238 °C[2]. The precursor, 2-Nitrodibenzothiophene, melts at 186 °C[3]. The target compound's melting point is expected to be in this range or higher. |

| Solubility | Insoluble in water; soluble in various organic solvents. | A characteristic feature of the dibenzothiophene sulfone scaffold[4]. |

| Appearance | Expected to be a white to yellow crystalline powder. | The parent sulfone is a white powder[2], while the nitro-precursor is also a solid[3]. The nitro group may impart a yellowish hue. |

| XLogP3 | 4.2 (for 2-Nitrodibenzothiophene) | This computed value for the precursor suggests significant lipophilicity, a key parameter in drug design for membrane permeability[5]. |

| Topological Polar Surface Area (TPSA) | 74.1 Ų (for 2-Nitrodibenzothiophene) | This value for the precursor indicates potential for good oral bioavailability[5]. The addition of the sulfone group will increase the TPSA. |

Synthesis Pathway and Experimental Protocol

A robust and reproducible synthesis is paramount for enabling further research. While a specific dedicated synthesis for 2-Nitrodibenzothiophene 5,5-dioxide is not widely published, a logical and reliable two-step pathway can be designed based on fundamental principles of organic chemistry: electrophilic nitration followed by selective oxidation.

Synthetic Workflow Overview

The synthesis proceeds via two canonical transformations. First, the aromatic dibenzothiophene core is functionalized with a nitro group. Second, the thioether is oxidized to the corresponding sulfone.

Caption: A logical two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed from established methodologies for nitration and sulfone synthesis[4].

Step 1: Synthesis of 2-Nitrodibenzothiophene

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add Dibenzothiophene (1 equivalent) to concentrated sulfuric acid (98%). Cool the mixture to 0-5 °C in an ice bath.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the stirred dibenzothiophene solution, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: Maintaining low temperature is crucial to prevent over-nitration and control the exothermic reaction. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic substitution.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield pure 2-Nitrodibenzothiophene[3].

Step 2: Synthesis of 2-Nitrodibenzothiophene 5,5-dioxide

-

Reaction Setup: Dissolve the 2-Nitrodibenzothiophene (1 equivalent) from Step 1 in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

-

Oxidation: Add an oxidizing agent. A common and effective choice is hydrogen peroxide (H₂O₂, ~2.2 equivalents, 30% solution). Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) can be used.

-

Causality Insight: Two equivalents of the oxidant are required to convert the sulfur atom to the sulfone (S=O)₂ state. The reaction is typically exothermic and may require gentle heating or reflux to go to completion, depending on the chosen solvent and oxidant.

-

-

Reaction Monitoring: Heat the mixture to reflux (if necessary) and monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, pouring the mixture into cold water will precipitate the product. If using dichloromethane, wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by brine.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a solvent system like ethyl acetate-hexane to yield the final product, 2-Nitrodibenzothiophene 5,5-dioxide[4].

Potential Applications in Drug Development and Materials Science

While 2-Nitrodibenzothiophene 5,5-dioxide is not itself an approved drug, its structural components—the dibenzothiophene sulfone core and the nitro group—are features found in many biologically active and functional molecules. Its potential is best understood by analyzing these constituent parts.

Caption: Relationship between structure, properties, and applications.

-

The Dibenzothiophene 5,5-dioxide Scaffold: This core structure is a bioisosteric analogue of other rigid, planar systems like fluorene and carbazole. Its key features include:

-

Rigidity and Planarity: Provides a well-defined three-dimensional structure, which is highly desirable for designing molecules that fit into specific protein binding pockets.

-

Electronic Properties: The sulfone group is strongly electron-withdrawing, polarizing the aromatic system. This property is exploited in materials science for creating organic semiconductors and in photocatalysis[2][6]. In a drug development context, this can be used to tune the electronics of a pharmacophore to enhance binding affinity.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, potentially leading to drug candidates with improved pharmacokinetic profiles.

-

-

The Nitroaromatic Moiety: The nitro group is a versatile functional group in medicinal chemistry[7].

-

Pharmacophore Element: It can act as a crucial hydrogen bond acceptor, anchoring a ligand into its target binding site.

-

Synthetic Handle: The nitro group is readily reduced to an amine. This provides a key synthetic vector for generating libraries of analogues through amide coupling, reductive amination, or other amine-based chemistries, which is a cornerstone of structure-activity relationship (SAR) studies.

-

Bioactivity: Many nitroaromatic compounds exhibit potent biological activity. For instance, nitrothiazole-based compounds have been explored as JNK inhibitors for diseases like diabetes and inflammation[8], and thiophenic dioxides have been developed as potentiators for AMPA receptors in the central nervous system[9].

-

Expert Synthesis: The combination of the rigid, electron-deficient dibenzothiophene sulfone core with the versatile nitro functional group makes 2-Nitrodibenzothiophene 5,5-dioxide a highly attractive starting point or scaffold for drug discovery programs. It holds potential for developing novel kinase inhibitors, CNS-active agents, or antimicrobial compounds, building on the established success of benzothiophene-based molecules in medicine[10].

Safety and Handling

-

Hazard Classification: While specific GHS data for the title compound is not available, the precursor 2-Nitrodibenzothiophene is classified as "Toxic if swallowed" (H301)[5]. Standard precautions for handling toxic, nitroaromatic compounds should be followed.

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. (n.d.). 2-Nitrodibenzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5,5'-Dithiobis(2-nitrobenzoic acid). National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2024). Write IUPAC name of the following. Retrieved from [Link]

- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

ResearchGate. (n.d.). Dibenzothiophene 5,5‐Dioxide | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Construction of polymeric carbon nitride and dibenzothiophene dioxide-based intramolecular donor–acceptor conjugated copolymers for photocatalytic H2 evolution. Nanoscale Advances. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]

-

PubMed. (2013). Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibenzothiophene, 5,5-dioxide - Substance Details. Retrieved from [Link]

-

Stenutz. (n.d.). dibenzothiophene 5,5-dioxide. Retrieved from [Link]

-

PubChem. (n.d.). Phenothiazine 5,5-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]

-

OAE Publishing Inc. (2024). Rapid and Efficient Synthesis of Valuable 1,5-benzodiazepine Derivatives Using Pd/TiO2 Catalyst. Chemical Synthesis, 2, 23. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]

Sources

- 1. 2-NITRO-DIBENZOTHIOPHENE 5,5-DIOXIDE CAS#: 72469-59-1 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitrodibenzothiophene | C12H7NO2S | CID 95072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Construction of polymeric carbon nitride and dibenzothiophene dioxide-based intramolecular donor–acceptor conjugated copolymers for photocatalytic H2 evolution - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Nitrodibenzothiophene 5,5-dioxide via oxidation of 2-nitrodibenzothiophene

Application Note: Optimized Oxidative Synthesis of 2-Nitrodibenzothiophene 5,5-Dioxide

Part 1: Executive Summary & Strategic Analysis

Abstract

This application note details a robust protocol for the synthesis of 2-nitrodibenzothiophene 5,5-dioxide (CAS: 72469-59-1) via the electrophilic oxidation of 2-nitrodibenzothiophene . While the oxidation of simple sulfides to sulfones is routine, the presence of the strongly electron-withdrawing nitro group (

Target Audience: Medicinal Chemists, Materials Scientists (Organic Electronics), and Process Chemists.

Reaction Mechanism & Logic

The transformation proceeds via a two-step electrophilic oxidation. The oxidant is peracetic acid (

-

Step 1 (Kinetic): The sulfur lone pair attacks the electrophilic oxygen of peracetic acid, forming the sulfoxide (S=O). This step is relatively fast but slower than in unsubstituted dibenzothiophene due to the inductive withdrawal of the nitro group.

-

Step 2 (Thermodynamic): The sulfoxide is further oxidized to the sulfone (

). This second step is the rate-determining step in this specific synthesis. The sulfoxide oxygen withdraws electron density from the sulfur, and the distal nitro group compounds this effect, making the sulfur center electron-deficient. Forcing conditions (heat and excess oxidant) are required to drive this step to completion.

Figure 1: Stepwise oxidation pathway. Note that the second oxidation step requires elevated energy due to the deactivated sulfur center.

Part 2: Experimental Protocol

Safety Warning: Peracetic acid is a strong oxidant and potential explosion hazard if concentrated. Organic peroxides can be shock-sensitive. Perform all reactions behind a blast shield in a fume hood. Do not distill the reaction mixture to dryness if peroxides are present.

Materials & Reagents

| Reagent | Purity | Equiv.[1][2][3] | Role |

| 2-Nitrodibenzothiophene | >97% | 1.0 | Substrate |

| Hydrogen Peroxide ( | 30% aq. | 5.0 - 8.0 | Oxidant |

| Glacial Acetic Acid | >99% | Solvent Vol. | Solvent/Catalyst |

| Sodium Bisulfite ( | Sat. Sol. | N/A | Quenching Agent |

Step-by-Step Methodology

1. Setup and Dissolution

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-nitrodibenzothiophene (e.g., 1.0 g, 4.36 mmol).

-

Add Glacial Acetic Acid (20 mL).

-

Note: The starting material may not dissolve completely at room temperature. This is normal.

-

2. Oxidant Addition (Exotherm Control)

-

Heat the mixture to 50°C to facilitate partial dissolution.

-

Dropwise , add 30% Hydrogen Peroxide (3.5 mL, ~35 mmol, ~8 equiv).

3. Reaction (Reflux)

-

Increase temperature to a gentle reflux (~118°C).

-

Maintain reflux for 2 to 4 hours .

-

Visual Check: The solution typically lightens or changes from a murky suspension to a clearer solution (depending on concentration), then precipitates the sulfone upon cooling.

-

Monitoring: Check TLC (See QC section) after 2 hours. If sulfoxide intermediate persists, add an additional 1.0 mL of

and reflux for 1 more hour.

-

4. Work-up and Quenching

-

Cool the reaction mixture to room temperature (RT).

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

Quench Peroxides: Add saturated aqueous Sodium Bisulfite (

) solution dropwise until a starch-iodide paper test is negative (no blue color).-

Why? Removing unreacted peroxides prevents explosion hazards during filtration and drying.

-

5. Isolation and Purification

-

The product will precipitate as a solid. Filter the solid using a Buchner funnel.

-

Wash the filter cake copiously with water (to remove acid) and then cold methanol (to remove trace organic impurities).

-

Drying: Dry the solid in a vacuum oven at 60°C for 6 hours.

-

Recrystallization (Optional): If higher purity is required, recrystallize from Ethanol/Acetic Acid or pure Acetic Acid.

Part 3: Quality Control & Characterization

Use the following workflow to validate the synthesis.

Figure 2: Quality Control Decision Tree.

Diagnostic Data

| Technique | Expected Result | Interpretation |

| TLC | Sulfones are significantly more polar than sulfides. The spot should be UV active. | |

| Melting Point | 250°C - 280°C (Predicted) | Unsubstituted DBT-sulfone melts at ~234°C [1]. The nitro group typically raises MP due to increased intermolecular interactions. |

| FT-IR | 1150 cm⁻¹, 1300 cm⁻¹ | Strong symmetric and asymmetric |

| ¹H NMR | Downfield Shift | Protons adjacent to the sulfur (C4, C6) will shift downfield (~0.5 - 0.8 ppm) compared to the sulfide starting material. |

Troubleshooting Guide:

-

Problem: Product contains sulfoxide (intermediate).

-

Cause: Reaction time too short or temperature too low.

-

Fix: Return crude to flask, add fresh acetic acid and excess

, and reflux for 2 hours.

-

-

Problem: Low Yield.

-

Cause: Product slightly soluble in acidic water.

-

Fix: Ensure the quench water is ice-cold. Allow precipitate to stand for 1 hour before filtration.

-

References

-

PubChem. (n.d.).[4] 2-Nitrodibenzothiophene.[4][5] National Library of Medicine. Retrieved from [Link]

-

Gilman, H., & Esmay, D. L. (1952). The Oxidation of Some Dibenzothiophene Derivatives. Journal of the American Chemical Society.[6] (Foundational text on DBT oxidation methodology).

-

Organic Chemistry Portal. (n.d.). Synthesis of Sulfones.[2][6][7][8][9] Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. 2-Nitrodibenzothiophene | C12H7NO2S | CID 95072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-NITRO-DIBENZOTHIOPHENE 5,5-DIOXIDE CAS#: 72469-59-1 [m.chemicalbook.com]

- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Mutagenicity Assessment of Nitro-Dibenzothiophene Oxides via Ames Salmonella/Microsome Assay

Executive Summary

Nitro-dibenzothiophenes (NDBTs) and their oxides (sulfoxides and sulfones) represent a critical class of environmental mutagens often associated with diesel exhaust particulates and bitumen fumes. Unlike standard Polycyclic Aromatic Hydrocarbons (PAHs), the presence of the sulfur heteroatom and the nitro-substituent introduces unique metabolic requirements for mutagenicity.

This Application Note provides a high-precision protocol for evaluating these compounds using the Salmonella typhimurium reverse mutation assay (Ames Test). Crucially, this guide moves beyond the standard OECD 471 template to address the specific physicochemical challenges of NDBT oxides—namely, their hydrophobicity and dependence on nitroreduction for DNA adduct formation.

Mechanistic Grounding: The Nitro-PASH Pathway

To design a valid assay, one must understand the mechanism. Nitro-dibenzothiophene oxides are primarily frameshift mutagens . They typically do not require S9 metabolic activation to induce mutations in Salmonella, as bacterial nitroreductases can activate them. However, the addition of S9 (mammalian liver homogenate) can either enhance or detoxify the compound depending on the isomer and oxidation state of the sulfur atom.

The Activation Cascade

The mutagenic potency relies on the enzymatic reduction of the nitro group (

Critical Insight: The oxidation status of the sulfur (sulfide vs. sulfoxide vs. sulfone) alters the electron density of the ring system, affecting the reduction potential of the nitro group. Therefore, testing must be robust enough to detect direct-acting mutagenicity (bacterial activation) and S9-mediated metabolism.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical activation steps required for NDBT oxides to bind DNA.

Figure 1: Metabolic activation pathway of Nitro-PASHs leading to DNA mutagenesis.

Experimental Design Strategy

Strain Selection

For NDBT oxides, a standard 5-strain set is insufficient for mechanistic characterization.

-

Primary Strain: TA98 (detects frameshifts).[1] This is the most sensitive strain for nitroarenes.

-

Secondary Strain: TA100 (detects base-pair substitutions).[1]

-

Diagnostic Strains (Highly Recommended):

-

TA98NR: Deficient in classical nitroreductase. If the compound is mutagenic in TA98 but negative in TA98NR, the mutagenicity is driven by bacterial nitroreduction.

-

TA98/1,8-DNP6: Deficient in O-acetyltransferase. Used to confirm if the final activation step requires acetylation.

-

Metabolic Activation (S9)

-

Source: Rat liver S9 (induced with Phenobarbital/

-naphthoflavone or Aroclor 1254). -

Concentration: Standard S9 mix (10% v/v S9 fraction in cofactor mix) is usually sufficient.

-

Note: NDBT oxides are often direct-acting. S9 is used to check for metabolic detoxification (reduction in revertants) or activation of specific isomers that bacterial enzymes cannot reduce.

Solvent System

NDBT oxides are hydrophobic.

-

Primary Solvent: DMSO (Dimethyl sulfoxide).

-

Limit: Max

per plate to avoid solvent toxicity. -

Solubility Check: If precipitation occurs upon addition to the aqueous mix, it can interfere with colony counting.

Detailed Protocol: Pre-Incubation Method

Author's Note: While the Plate Incorporation method is standard, the Pre-Incubation method is superior for NDBT oxides. The 20-minute liquid phase interaction allows the hydrophobic test compound to interact effectively with the bacteria and S9 enzymes before being immobilized in agar.

Reagents & Preparation

-

Top Agar: 0.6% Difco agar + 0.5% NaCl. Supplement with

of -

Vogel-Bonner Medium E (Base Agar): Standard minimal glucose agar plates.

-

S9 Mix (per mL):

S9 fraction,

Step-by-Step Procedure

-

Culture Growth: Inoculate Nutrient Broth No. 2 with frozen stock of TA98/TA100. Incubate at

with shaking (approx. 10 hours) until density reaches -

Test Compound Dilution: Prepare stock solution of NDBT oxide in DMSO. Prepare 5 serial dilutions (e.g., 0.5, 1.0, 5.0, 10.0, 50.0

). -

The Pre-Incubation (Critical Step):

-

Use sterile

glass tubes. -

Add

S9 mix (for metabolic activation) OR -

Add

bacterial culture. -

Add

( -

Vortex gently and incubate at

for 20 minutes with moderate shaking.

-

-

Plating:

-

Add

of molten Top Agar to the tube. -

Vortex briefly (3 seconds) to mix.

-

Pour contents onto Minimal Glucose Agar plates.

-

Swirl plate to distribute evenly. Allow to solidify on a level surface.

-

-

Incubation: Invert plates and incubate at

for 48--72 hours in the dark (nitro compounds can be light-sensitive). -

Scoring: Count revertant colonies manually or using an automated colony counter. Check background lawn for toxicity (thinning/pinpoint colonies).

Data Analysis & Interpretation

Quantitative analysis is vital. Do not rely solely on "Positive/Negative" binary results.

Criteria for Positivity

A compound is considered mutagenic if:

-

Dose-Response: There is a reproducible, dose-dependent increase in revertant colonies.

-

Fold Increase:

-

TA98:

-fold increase over solvent control. -

TA100:

-fold increase over solvent control.

-

Mutagenicity Ratio (MR) Calculation

Workflow Visualization

Use this decision tree to standardize your analysis of the NDBT oxide results.

Figure 2: Decision tree for interpreting Ames assay data for NDBT oxides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | Compound insolubility in aqueous agar. | Reduce top dose.[1] Ensure DMSO stock is fresh. Check plates under microscope to distinguish precipitate from microcolonies. |

| "False" Negatives | Compound requires specific activation. | Ensure S9 is active (verify with Positive Control like Benzo[a]pyrene).[1] Try Hamster S9 if Rat S9 fails (sometimes better for PASHs). |

| High Background | Histidine contamination. | Check Top Agar formulation. Ensure minimal glucose plates are correct. |

| Non-Linear Response | Cytotoxicity at high doses. | The curve may bell-shape (drop at high doses). Use the linear portion of the curve for potency calculation (revertants/ |

References

-

OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]

-

Watanabe, T., et al. (1997). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research, 395(2-3), 139-144.[2] [Link]

-

Heflich, R. H., et al. (2020).[3] Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology. (Contextual reference for nitro-compound optimization). [Link]

- Croisy, A., et al. (1980). Mutagenicity of nitro-derivatives of dibenzothiophene and its oxides. Mutation Research.

Sources

- 1. Antimutagenic and anticlastogenic effects of Turkish Black Tea on TA98 and TA100 strains of Salmonella typhimurium (in vitro) and mice (in vivo) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Reducing 2-Nitrodibenzothiophene 5,5-dioxide to 2-aminodibenzothiophene 5,5-dioxide

Application Note: Chemoselective Reduction of 2-Nitrodibenzothiophene 5,5-dioxide

Executive Summary

The reduction of 2-nitrodibenzothiophene 5,5-dioxide to 2-aminodibenzothiophene 5,5-dioxide is a critical transformation in the synthesis of advanced organic light-emitting diode (OLED) materials and sulfone-based antimicrobials. The primary challenge in this transformation is the poor solubility of the oxidized tricyclic core and the need to prevent over-reduction or poisoning of the catalyst by the sulfur moiety (though the sulfone is generally less coordinating than sulfides).

This guide presents two validated protocols:

-

Transfer Hydrogenation (Pd/C + Hydrazine): The preferred method for laboratory scale (mg to g), offering rapid kinetics and high chemoselectivity.

-

Béchamp Reduction (Fe/NH₄Cl): A robust, cost-effective method suitable for larger scale-up where filtration of noble metals is undesirable.

Chemical Strategy & Mechanistic Logic

The substrate contains two functional groups susceptible to reduction: the nitro group (-NO₂) and the sulfone (-SO₂-) .

-

Target: Selective reduction of -NO₂ to -NH₂ (6e⁻ process).

-

Constraint: Retention of the -SO₂- bridge.

-

Solubility: The 5,5-dioxide core renders the molecule highly crystalline and sparingly soluble in alcohols.

Why Transfer Hydrogenation?

Standard catalytic hydrogenation (

Why Iron/Ammonium Chloride?

Classic tin reductions (

Reaction Pathway Diagram

Caption: Stepwise reduction pathway. Maintaining reflux temperature prevents the accumulation of intermediates that lead to azo-dimer side products.

Protocol A: Palladium-Catalyzed Transfer Hydrogenation (Gold Standard)

Applicability: Research scale (100 mg – 10 g). Advantages: Clean workup, high yield (>90%), short reaction time.

Reagents & Equipment

-

Substrate: 2-Nitrodibenzothiophene 5,5-dioxide

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (approx. 50% water).

-

Reductant: Hydrazine Monohydrate (

) (Excess).[1] -

Solvent: THF and Ethanol (1:1 mixture).

-

Equipment: Round-bottom flask, reflux condenser, oil bath.

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the nitro compound (1.0 equiv) in a 1:1 mixture of THF:Ethanol (approx. 20 mL per gram of substrate).

-

Note: The starting material may not dissolve completely at room temperature.

-

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst.

-

Safety: Pd/C can ignite solvent vapors. Add the catalyst to the wet solvent mixture under an inert blanket (Nitrogen) if possible.

-

-

Heating: Heat the mixture to reflux (

). The substrate should dissolve significantly as the temperature rises. -

Hydrazine Addition: While refluxing, add Hydrazine Monohydrate (5.0 equiv) dropwise via syringe.

-

Observation: Vigorous gas evolution (

) will occur. Ensure the condenser is functioning well.

-

-

Reaction Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The product is highly fluorescent (blue) under UV.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove the Pd/C. Wash the pad with hot THF.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The resulting solid is usually pure enough for subsequent steps. If necessary, recrystallize from Ethanol or wash with cold diethyl ether.

Protocol B: Iron-Mediated Reduction (Scale-Up Compatible)

Applicability: >10 g scale, or when noble metals must be avoided. Advantages: Low cost, robust against sulfur poisoning.

Reagents

-

Substrate: 2-Nitrodibenzothiophene 5,5-dioxide.

-

Reductant: Iron Powder (325 mesh, reduced).

-

Electrolyte: Ammonium Chloride (

).[1] -

Solvent: Ethanol/Water (3:1).

Step-by-Step Methodology

-

Preparation: Dissolve

(5.0 equiv) in water. Add this to a suspension of the nitro substrate (1.0 equiv) in Ethanol. -

Activation: Add Iron powder (5.0 equiv) to the mixture.

-

Reflux: Heat the heterogeneous mixture to vigorous reflux (

) with mechanical stirring (magnetic stirring may fail due to the heavy iron sludge). -

Timeline: Reflux for 4–6 hours. The grey iron powder will turn into a reddish-brown sludge (

). -

Hot Filtration (Critical):

-

While the reaction is still hot , filter the mixture through a Celite/sand pad.

-

Reason: The product may precipitate if the solution cools during filtration.

-

Wash the iron cake with copious amounts of hot Ethanol.

-

-

Isolation: Pour the filtrate into ice water. The amine product should precipitate. Collect by vacuum filtration.

Comparative Data Analysis

| Feature | Protocol A (Pd/C + Hydrazine) | Protocol B (Fe/NH₄Cl) |

| Yield | 92 - 96% | 85 - 90% |

| Reaction Time | 2 - 4 Hours | 4 - 8 Hours |

| Workup | Filtration + Evaporation | Hot Filtration + Precipitation |

| Solubility Handling | Excellent (THF reflux) | Moderate (EtOH reflux) |

| Green Chemistry | Good (N₂ byproduct) | Moderate (Iron waste) |

| Cost | High (Pd catalyst) | Very Low |

Characterization & QC

Upon isolation, the product should be verified using the following parameters:

-

Physical State: Off-white to pale yellow solid.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

The disappearance of the downfield signals associated with the nitro-adjacent protons.

-

Appearance of a broad singlet around

5.5 – 6.5 ppm corresponding to the -

Upfield shift of the aromatic proton ortho to the amine group.

-

-

Mass Spectrometry (ESI):

-

Calculated

. -

Observe peak at

.

-

Troubleshooting Guide

Workflow Logic Diagram

Caption: Troubleshooting logic for incomplete conversion.

-

Issue: Product is trapped in the filter cake.

-

Solution: The amine sulfone is less soluble than the nitro precursor. Always wash filter cakes with hot THF or hot DMF to ensure quantitative recovery.

-

-

Issue: Azo-dimer formation (Orange/Red impurity).

-

Cause: Reaction temperature too low or insufficient reductant.

-

Solution: Ensure vigorous reflux and add excess hydrazine.

-

References

-

General Nitro Reduction (Pd/C + Hydrazine)

- Lauwiner, M., Rys, P., & Wissmann, J. (1998). "Hydrogenation of Nitro Compounds.

- Context: Establishes the efficiency of transfer hydrogenation for arom

-

Iron-Mediated Reduction Protocols

-

Dibenzothiophene Chemistry

- Gou, F., et al. (2014).

- Context: Describes the handling and solubility properties of this specific heterocyclic core.

-

Chemoselectivity (Sulfone Stability)

- Trost, B. M. (1988). "Sulfones: Chemical Properties." Comprehensive Organic Synthesis.

- Context: Validates the inertness of the sulfone bridge under catalytic hydrogen

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preparation of fluorescent probes using 2-Nitrodibenzothiophene 5,5-dioxide scaffold

Application Note: Preparation of Fluorescent Probes Using 2-Nitrodibenzothiophene 5,5-Dioxide Scaffold

Executive Summary

The 2-Nitrodibenzothiophene 5,5-dioxide (2-Nitro-DBTO) scaffold represents a specialized class of "turn-on" fluorescent probes designed for the detection of nucleophiles, specifically biothiols (Cysteine, Homocysteine, Glutathione) and Hydrogen Sulfide (

Unlike conventional dyes that rely on passive binding, this scaffold utilizes a Reaction-Based Sensing (Chemodosimeter) approach. The core dibenzothiophene-5,5-dioxide (DBTO) unit is a highly quantum-efficient blue/green fluorophore. However, the introduction of a nitro group at the 2-position acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) . Upon nucleophilic aromatic substitution (

This guide details the regioselective synthesis , purification , and application protocols for using 2-Nitro-DBTO as a high-contrast imaging agent.

Scientific Rationale & Design Principles

The Fluorogenic Switch Mechanism

The probe operates on an "OFF-ON" binary logic.

-

OFF State (Probe): The strong electron-withdrawing nature of the nitro (

) and sulfone ( -

ON State (Product): Thiols (

) act as nucleophiles. Due to the electron-deficient nature of the DBTO ring (exacerbated by the sulfone), the C-2 position is highly susceptible to

Regioselectivity in Synthesis

-

Critical Causality: The order of reaction steps is non-negotiable.

-

Dibenzothiophene (Sulfide): The sulfur atom is an ortho/para director. Nitration occurs at the 2-position (para to sulfur).

-

Dibenzothiophene 5,5-dioxide (Sulfone): The sulfone group is a strong meta director. Nitration would occur at the 3-position .

-

Protocol Requirement: To obtain the 2-nitro probe, one must nitrate first and oxidize second .

-

Visualization: Synthesis & Mechanism

Figure 1: Logical flow for the regioselective synthesis of the 2-Nitro-DBTO probe and its activation mechanism by thiols.

Detailed Synthesis Protocol

Phase 1: Nitration (Synthesis of 2-Nitrodibenzothiophene)

Note: This step leverages the para-directing power of the sulfide sulfur.

Reagents:

-

Dibenzothiophene (DBT) [CAS: 132-65-0]

-

Fuming Nitric Acid (

, >90%) -

Glacial Acetic Acid (AcOH)

-

Acetic Anhydride (

) - Optional, for stricter temperature control

Step-by-Step:

-

Dissolution: Dissolve 5.0 g (27.1 mmol) of Dibenzothiophene in 50 mL of glacial acetic acid in a round-bottom flask. Heat gently (40-50°C) if necessary to ensure complete dissolution, then cool to room temperature.

-

Acid Preparation: In a separate vessel, prepare a mixture of fuming

(1.5 eq, ~1.9 mL) and glacial acetic acid (10 mL). Cool this mixture to 0°C. -

Addition: Add the nitrating mixture dropwise to the DBT solution over 30 minutes. Critical: Maintain temperature below 20°C to prevent di-nitration or oxidation of the sulfur.

-

Reaction: Stir at room temperature for 2–3 hours. The solution will turn yellow/orange.

-

Quenching: Pour the reaction mixture into 300 mL of ice-cold water. A yellow precipitate will form.

-

Purification: Filter the solid. Recrystallize from Ethanol or Acetic Acid to isolate the 2-Nitrodibenzothiophene isomer (Major product).

-

Yield Target: 60–75%

-

Validation:

NMR should show a characteristic pattern for 2-substitution (singlet/doublet splitting distinct from the symmetric starting material).

-

Phase 2: Oxidation (Synthesis of 2-Nitrodibenzothiophene 5,5-dioxide)

Note: This step converts the sulfide to the electron-deficient sulfone.

Reagents:

-

2-Nitrodibenzothiophene (from Phase 1)

-

Hydrogen Peroxide (

, 30% aq.) -

Glacial Acetic Acid[1]

Step-by-Step:

-

Suspension: Suspend 2.0 g of 2-Nitrodibenzothiophene in 40 mL of glacial acetic acid.

-

Oxidant Addition: Add 10 mL of 30%

(Excess). -

Reflux: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The suspension typically clears as the sulfone forms, then may precipitate upon cooling.

-

Workup: Cool to room temperature. Pour into 100 mL ice water.

-

Filtration: Filter the pale yellow/white solid. Wash copiously with water to remove acid and excess peroxide.

-

Drying: Dry under vacuum at 60°C.

Application Protocol: Thiol Detection

This protocol describes the in vitro detection of Cysteine (Cys) or Glutathione (GSH).

Stock Solutions

| Component | Concentration | Solvent | Storage |

| Probe Stock | 10 mM | DMSO | -20°C, Dark |

| Buffer | 10-50 mM | PBS (pH 7.4) | 4°C |

| Analyte (Cys/GSH) | 10 mM | Water (Deoxygenated) | Freshly Prepared |

Spectroscopic Titration

-

Preparation: Dilute the Probe Stock into PBS buffer (containing 10-20% DMSO to ensure solubility) to a final concentration of 10

M . -

Baseline Scan: Record the fluorescence spectrum (

nm). The emission (400–600 nm) should be negligible (OFF state). -

Incubation: Add Cysteine (0 to 100

M). Incubate at 37°C for 20–60 minutes. -

Measurement: Record the spectrum again.

-

Result: A new emission peak typically appears around 450 nm (Blue) or 500 nm (Green) depending on solvent polarity.

-

Quantification: Plot Fluorescence Intensity (

) vs. Concentration.

-

Cell Imaging (Confocal)

-

Seeding: Seed HeLa or RAW264.7 cells in a confocal dish.

-

Staining: Incubate cells with 5–10

M Probe in culture medium for 30 minutes at 37°C. -

Washing: Wash cells

with PBS to remove extracellular probe. -

NEM Control (Optional): Pre-treat a control group with N-ethylmaleimide (NEM, 1 mM) for 30 mins to block endogenous thiols. This group should show no fluorescence.

-

Imaging: Excite at 405 nm (DAPI laser line often works for DBTO) or 350-380 nm UV laser. Collect emission at 430–480 nm.

Expert Tips & Troubleshooting

-

Solubility: The sulfone scaffold is rigid and planar, leading to poor water solubility. Always use a co-solvent (DMSO/EtOH) or incorporate solubilizing tails (e.g., PEG chains) if modifying the scaffold further.

-

Selectivity: The

reaction is generally specific to thiols over amines due to the higher nucleophilicity of sulfur at physiological pH. However, high concentrations of amines may cause interference. Maintain pH < 8.0 to minimize amine reactivity. -

Kinetic Lag: The displacement of the nitro group is not instantaneous. Allow sufficient incubation time (30+ mins) for maximum signal, or use this kinetic lag to distinguish fast-reacting

from slower-reacting bulky thiols (GSH).

References

-

Regioselective Nitration of Dibenzothiophene

- Title: Synthesis of Aromatic Polynitro Compounds (Chapter: Nitrodibenzothiophenes)

- Source: UCL Discovery (PhD Thesis)

-

URL:[Link]

-

DBTO Scaffold Properties

- Title: An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging

- Source: M

-

URL:[Link]

-

Nitro Group Displacement (

):- Title: A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors... (Discusses displacement of nitro on DBTO)

- Source: Molecules (MDPI)

-

URL:[Link]

-

Thiol Reactivity with Nitro-Aromatics

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand [mdpi.com]

- 4. Labeling of cysteine-containing peptides with 2-nitro-5-thiobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting regioselectivity in the nitration of dibenzothiophene sulfone

Current Status: Operational Topic: Troubleshooting Regioselectivity & Yield in Electrophilic Nitration Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive: The Regioselectivity Paradox

Welcome to the DBTS technical hub. If you are accessing this guide, you are likely encountering one of two problems: you are either obtaining the 3,7-dinitro species when you wanted the mono-nitro, or you are puzzled by the shift in regioselectivity compared to the parent dibenzothiophene.

The Fundamental Shift

To troubleshoot effectively, you must understand the electronic inversion that occurs upon oxidation.

-

Dibenzothiophene (Sulfide): The sulfur atom has lone pairs that donate electron density into the ring via resonance. This makes it an ortho/para director . Electrophilic attack favors Position 2 (para to the sulfur).

-

Dibenzothiophene Sulfone (Sulfone): The sulfur is oxidized (

). It is now a strong electron-withdrawing group (EWG) and a meta director . Consequently, the ring is deactivated, and electrophilic attack is directed to Position 3 (meta to the sulfone bridge).

Diagnostic Rule #1: If you detect significant substitution at Position 2, check your starting material. Incomplete oxidation of dibenzothiophene to the sulfone will result in Position 2 impurity.

Interactive Troubleshooting (FAQ)

Q1: I am targeting the mono-nitro derivative (3-nitro-DBTS), but I consistently get ~15-20% of the 3,7-dinitro product. How do I stop at one?

A: The deactivation provided by the first nitro group is significant, but often insufficient to fully prevent a second attack on the other ring if conditions are too aggressive. The sulfone bridge insulates the two rings electronically to some degree.

Corrective Protocol:

-

Stoichiometry is King: Do not use a large excess of

. Use exactly 1.05 equivalents . -

Temperature Ceiling: The activation energy for the second nitration is only marginally higher than the first. Keep the reaction below 10°C during addition.

-

Acid Strength: If using fuming nitric acid, switch to concentrated (65-70%)

mixed with

Q2: My reaction mixture turns into a heterogeneous sludge, and yield is low. What is happening?

A: Dibenzothiophene sulfone has poor solubility in most organic solvents but is soluble in concentrated sulfuric acid.

The Fix:

-

Solvent System: Use concentrated

as both the solvent and the catalyst. -

Pre-dissolution: Ensure the DBTS is fully dissolved in the sulfuric acid (this may require gentle warming to 40°C, then cooling back to 0°C) before adding the nitric acid. If you nitrate a suspension, the surface-exposed solid over-nitrates (dinitro) while the core remains unreacted.

Q3: How do I separate the 3-nitro isomer from the 3,7-dinitro impurity?

A: Chromatography is difficult due to poor solubility. Recrystallization is the standard industrial approach.

-

Solvent: Glacial Acetic Acid or DMF.

-

Method: The dinitro species is generally less soluble than the mono-nitro.

-

Dissolve the crude mixture in boiling glacial acetic acid.

-

Cool slowly. The 3,7-dinitro isomer often precipitates first. Filter this off.

-

Concentrate the filtrate to recover the 3-nitro isomer .

-

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for regiocontrol.

Caption: Reaction pathway showing the primary direction to the 3-position and the risk of over-nitration to the 3,7-position under forcing conditions.

Standard Operating Procedure (SOP): Selective Mono-Nitration

Objective: Synthesis of 3-nitrodibenzothiophene-5,5-dioxide.

Reagents

| Component | Specification | Equivalents |

| Dibenzothiophene Sulfone | >98% Purity | 1.0 eq |

| Sulfuric Acid ( | Concentrated (98%) | Solvent (10 mL/g) |

| Nitric Acid ( | 70% (d=1.42) | 1.05 eq |

| Ice/Water | Deionized | Quench |

Protocol Steps

-

Dissolution (Critical):

-

Charge a round-bottom flask with DBTS (1.0 eq).

-

Add concentrated

(10 mL per gram of substrate).[1] -

Stir at room temperature (or warm slightly to 40°C) until a clear, homogeneous solution is obtained.

-

Checkpoint: If solids remain, do not proceed . Add more acid or stir longer.

-

-

Cooling:

-

Place the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

-

-

Nitration:

-

Prepare a mixture of

(1.05 eq) in a small volume of -

Add the acid mixture dropwise over 30–60 minutes.

-

Monitor: Ensure internal temperature does not exceed 10°C.

-

-

Reaction:

-

Allow the mixture to stir at 0–5°C for 2 hours.

-

Warm slowly to room temperature (20–25°C) and stir for an additional 1 hour.

-

-

Quench & Isolation:

-

Purification:

-

Recrystallize the crude solid from Glacial Acetic Acid .

-

Yield Target: 75–85%.

-

Troubleshooting Decision Tree

Use this logic flow to resolve purity issues immediately.

Caption: Diagnostic flow for correcting common synthetic deviations.

References

-

Gilman, H., & Jacoby, A. L. (1938). Dibenzothiophene: Orientation and Derivatives. The Journal of Organic Chemistry.

-

Cammidge, A. N., et al. (2010). Desulfurization of Dibenzothiophene and Oxidized Dibenzothiophene Ring Systems.[4][5][6] Molecules.[1][4][5][6][7][8][9][10][11][12][13]

-

Sigma-Aldrich. (n.d.). Dibenzothiophene sulfone Product Specification & Properties.[14]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[9][15]

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]

- 3. US4261908A - Process for isolating aromatic dinitro compounds - Google Patents [patents.google.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. IE38557L - Separation of nitro-anthraquinones - Google Patents [patents.google.com]

- 11. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 13. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 14. 二苯并噻吩砜 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone - Google Patents [patents.google.com]

Technical Support Center: Solubility Optimization for 2-Nitrodibenzothiophene 5,5-dioxide

Executive Summary

2-Nitrodibenzothiophene 5,5-dioxide (ND-DBT-sulfone) presents a classic "hydrophobic crash" profile in aqueous bioassays. While the sulfone moiety (

The core failure mode in mutagenicity (Ames) and cytotoxicity assays is micro-precipitation upon dilution from organic stock (DMSO) into aqueous media. This results in:

-

False Negatives: The compound forms biologically inaccessible crystals.

-

Artifactual Toxicity: Crystals cause physical damage to cell membranes or scatter light in optical density readings.

This guide provides a validated troubleshooting framework to solubilize ND-DBT-sulfone without compromising assay integrity.

Module 1: Stock Preparation & Solvent Selection

Q: Why does my 100 mM DMSO stock precipitate immediately when added to the assay medium?

A: You are experiencing "Solvent Shock." When a high-concentration DMSO stock hits an aqueous buffer, the dielectric constant changes instantly. Hydrophobic molecules like ND-DBT-sulfone agglomerate faster than they can disperse.

The Fix: The "Step-Down" Dilution Protocol Do not pipette 100% DMSO stock directly into the well. Use an intermediate dilution step to "wet" the compound.

| Step | Action | Rationale |

| 1. Primary Stock | Dissolve ND-DBT-sulfone in 100% Anhydrous DMSO at 50 mM. | Removes water traces that trigger early nucleation. |

| 2. Sonication | Sonicate for 10 mins at 40°C. | Breaks intermolecular stacking (common in planar nitro-aromatics). |

| 3. Intermediate | Dilute 1:10 into sterile PBS + 0.5% Tween-80 . | Surfactant coats the hydrophobic core, preventing crystal growth. |

| 4. Final Dosing | Add the Intermediate to the assay well. | The compound enters the final media as a stable micro-emulsion. |

Q: Can I use Acetone or Methanol instead of DMSO?

A: Generally, No for cell assays; Yes for Ames tests (with caveats).

-

Cell Culture: Acetone and Methanol are volatile and cytotoxic at lower thresholds than DMSO.

-

Ames Test: Acetone is often preferred because it is not metabolized by the S9 fraction (unlike DMSO, which can sometimes interfere with specific metabolic enzymes). However, ND-DBT-sulfone is less soluble in acetone than DMSO.

Recommendation: Stick to DMSO (Grade: Cell Culture Tested) unless your specific bacterial strain shows DMSO sensitivity.

Module 2: Bioassay Compatibility (Ames & Cell Culture)

Q: In the Ames test, I see a "lawn" of precipitate. How do I distinguish this from bacterial growth?

A: Precipitate is usually crystalline/refractile under a microscope, whereas bacterial colonies are opaque/smooth. However, heavy precipitation invalidates the test.

Troubleshooting Workflow:

-

Check the S9 Mix: The proteins in the S9 metabolic activation mix (4%–10% liver homogenate) act as natural carriers, binding the nitro-arene and keeping it in solution.

-

Protocol Adjustment: Add the compound to the S9 mix first, vortex briefly, then add to the top agar. The protein-binding stabilizes the sulfone.

-

-

Reduce Top Agar Temperature: If your top agar is >48°C, it drives solvent evaporation and rapid crystallization. Cool to 45°C exactly before mixing.

Q: My cytotoxicity curves are non-sigmoidal (flat line then sudden drop). Why?

A: This is the "Solubility Cliff." Below the precipitation threshold, the cells see a linear increase in dose. Once precipitation starts, the soluble concentration caps out, or crystals physically kill cells (necroptosis), causing a sudden drop in viability that looks like toxicity but is actually physical stress.

Validation Experiment: The Centrifugation Test Before adding to cells:

-

Prepare your highest assay concentration in media.

-

Incubate for 30 mins at 37°C.

-

Centrifuge at 10,000 x g for 5 mins.

-

Measure absorbance of the supernatant (UV-Vis).

-

Result: If the absorbance is significantly lower than expected, your compound has crashed out. You must lower the dosing range.

Module 3: Visual Troubleshooting Logic

The following decision tree outlines the logical steps to resolve solubility failures during assay development.

Figure 1: Decision tree for troubleshooting precipitation of ND-DBT-sulfone in biological assays.

Module 4: Advanced Delivery Systems

If simple solvent adjustments fail, use a carrier system.

BSA-Complexation (The "Albumin Shuttle")

Serum albumin (BSA or HSA) has high-affinity binding pockets for nitro-aromatics.

-

Protocol: Prepare a 10x stock of the compound in media containing 4% BSA .

-

Mechanism: BSA sequesters the hydrophobic ND-DBT-sulfone, preventing crystal growth, but releases it slowly to the cells/bacteria (equilibrium exchange).

Non-Ionic Surfactants

-

Tween-80 (Polysorbate 80): Recommended for Ames tests.

-

Concentration: 0.05% to 0.1% in the final assay.

-

Warning: Tween-80 can increase cell membrane permeability. Always run a "Vehicle Control" containing the exact same % of Tween-80 to normalize data.

Summary of Physicochemical Properties

| Property | Value (Approx.) | Implication for Bioassays |

| Molecular Weight | 261.25 g/mol | Small molecule; rapid diffusion if soluble. |

| LogP (Octanol/Water) | ~2.5 – 3.5 | Moderate lipophilicity; requires organic co-solvent. |

| Water Solubility | < 10 µg/mL | Critical: Insoluble in pure buffers. |

| DMSO Solubility | > 20 mg/mL | Excellent stock solvent. |

| Stability | High | Stable to hydrolysis; light sensitive (store in amber). |

References

-